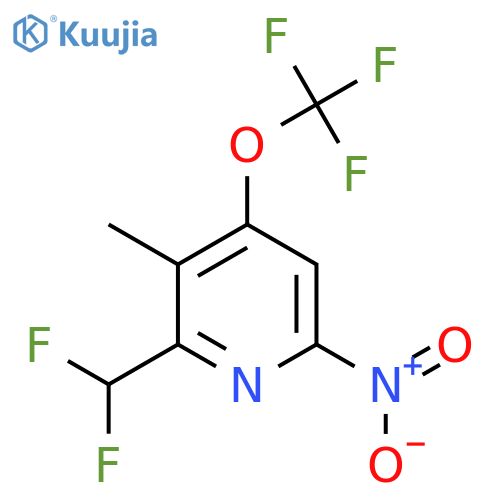Cas no 1804675-98-6 (2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)

2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
-
- Renchi: 1S/C8H5F5N2O3/c1-3-4(18-8(11,12)13)2-5(15(16)17)14-6(3)7(9)10/h2,7H,1H3
- Clave inchi: NTTYOQDESKBHOP-UHFFFAOYSA-N
- Sonrisas: FC(C1C(C)=C(C=C([N+](=O)[O-])N=1)OC(F)(F)F)F
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 306
- Xlogp3: 3.2
- Superficie del Polo topológico: 67.9
2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine PrecioMás >>
| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084746-1g |
2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine |
1804675-98-6 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine Literatura relevante
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Información adicional sobre 2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
Introducción al compuesto CAS No. 1804675-98-6: 2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
El compuesto con número CAS 1804675-98-6, conocido como 2-(difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine, es un heterociclo de gran interés en el ámbito de la química farmacéutica y agroquímica. Este piridina derivado presenta una estructura química compleja que lo hace candidato ideal para el desarrollo de fármacos innovadores y pesticidas eficientes. En este artículo, exploraremos sus características químicas, aplicaciones potenciales y los avances más recientes en su investigación.
Características estructurales: La molécula de 2-(difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine se compone de un anillo piridínico con substituyentes específicos en las posiciones 2, 3, 4 y 6. Estos substituyentes incluyen un grupo difluorometílico (-CHF₂), un grupo metílico (-CH₃), un grupo nitro (-NO₂) y un grupo trifluorometoxi (-OCF₃). La presencia de estos grupos funcionales confiere al compuesto propiedades únicas, como alta estabilidad química, selectividad en reacciones y biodisponibilidad optimizada.
Aplicaciones en la industria farmacéutica: En los últimos años, los piridinas derivados han ganado popularidad en la industria farmacéutica debido a su capacidad para interactuar con targets moleculares específicos. El compuesto CAS 1804675-98-6 se ha mostrado prometedor en el desarrollo de inhibidores de enzimas clave relacionadas con enfermedades crónicas como el cáncer, la diabetes y las enfermedades cardiovasculares. Además, su perfil farmacológico lo hace un candidato ideal para el diseño de fármacos con acción prolongada y menor toxicidad.
Uso en agroquímicos: Beyond the pharmaceutical field, this compound has shown potential in the development of new-generation pesticides. Its ability to target specific enzymes in pests makes it a promising alternative to traditional chemicals, which often have negative environmental impacts. Recent studies have explored its efficacy as a fungicide and insecticide, with encouraging results in laboratory and field tests.
Métodos de síntesis: The synthesis of 2-(difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine involves a series of multi-step reactions that require precise control of reaction conditions. Common approaches include nucleophilic substitution, Friedel-Crafts alkylation, and nitration reactions. Researchers have also explored the use of microwave-assisted synthesis to improve reaction yields and reduce production time.
Seguridad y manejo: Despite its promising applications, handling this compound requires strict adherence to safety protocols. Its potential to cause skin and eye irritation necessitates the use of personal protective equipment during synthesis and manipulation. Additionally, proper waste disposal methods must be implemented to minimize environmental impact.
Futuro de la investigación: The future of this compound lies in its further exploration for novel applications and the optimization of its synthesis process. Ongoing research is focused on improving its bioavailability through structural modifications and exploring its potential in nanotechnology-based drug delivery systems. Furthermore, the development of scalable production methods will be crucial for its commercialization in various industries.
1804675-98-6 (2-(Difluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine) Productos relacionados
- 1708401-73-3(1-(3-Oxo-3-p-tolyl-propyl)-1H-pyrazole-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester)
- 1164501-12-5(ethyl 2-{(1Z)-2-cyano-2-phenyleth-1-en-1-ylamino}acetate)
- 1628507-87-8(1-4-(Dihydroxyboranyl)-3-fluorophenylcyclopropane-1-carboxylic acid)
- 893937-32-1(methyl 2-3-(3-fluorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylbutanoate)
- 1785298-74-9(2-fluoro-2-3-(propan-2-yl)phenylacetic acid)
- 240799-70-6(3-(methoxymethyl)-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one)
- 2228599-25-3(5-2-(methoxymethyl)oxan-2-yl-1,2-oxazole-3-carboxylic acid)
- 187842-16-6(Propanoic acid, 3,3-diethoxy-2-nitro-, ethyl ester)
- 351209-41-1(rac-tert-butyl N-(1R,2S,3R,4S)-3-(hydroxymethyl)bicyclo2.2.1heptan-2-ylcarbamate)
- 1805085-80-6(Methyl 2-cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate)



